molecular formula C10H14N2O2 B13316697 1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

1-Cyclobutyl-3,5-dimethyl-1h-pyrazole-4-carboxylic acid

Cat. No.: B13316697
M. Wt: 194.23 g/mol
InChI Key: IJNRENFHKPSDNY-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a cyclobutyl substituent at the 1-position, methyl groups at the 3- and 5-positions, and a carboxylic acid moiety at the 4-position of the heterocyclic ring. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The cyclobutyl group introduces steric strain and conformational rigidity, which can influence intermolecular interactions, solubility, and reactivity compared to simpler alkyl substituents .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-cyclobutyl-3,5-dimethylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-6-9(10(13)14)7(2)12(11-6)8-4-3-5-8/h8H,3-5H2,1-2H3,(H,13,14)

InChI Key

IJNRENFHKPSDNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2CCC2)C)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid and its analogs:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Cyclobutyl C₁₀H₁₄N₂O₂ ~194.23 - Strained cyclobutyl group enhances conformational rigidity.
- Potential for unique solid-state packing due to steric effects.
- Explored in drug design for improved metabolic stability.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid (Parent compound) Hydrogen C₆H₈N₂O₂ 140.14 - Exhibits polymorphism and solid-state proton transfer (SSPT).
- Forms hydrogen-bonded chains (O–H⋯O) in crystals.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Ethyl C₈H₁₂N₂O₂ 168.19 - Increased lipophilicity compared to parent.
- Used as a building block in medicinal chemistry.
1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid tert-Butyl C₁₀H₁₆N₂O₂ 196.25 - Bulky substituent disrupts hydrogen-bonding networks.
- Applied in life sciences for high-purity intermediates.
1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid Difluoromethyl C₇H₈F₂N₂O₂ 190.15 - Fluorine atoms enhance metabolic stability and bioavailability.
- Increased electronegativity influences reactivity.
1-(2-Chloroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid 2-Chloroethyl C₈H₁₁ClN₂O₂ 202.64 - Chlorine atom introduces polarity and potential for nucleophilic substitution.
- Explored in agrochemical intermediates.

Structural and Electronic Effects

  • Cyclobutyl vs. Linear Alkyl Groups : The cyclobutyl group introduces torsional strain, reducing rotational freedom compared to ethyl or tert-butyl groups. This strain may enhance binding specificity in biological targets .
  • Hydrogen Bonding : The parent compound (3,5-dimethyl-1H-pyrazole-4-carboxylic acid) forms infinite O–H⋯O hydrogen-bonded chains (C₂²(4) graph-set descriptor) . Bulky substituents like tert-butyl or cyclobutyl disrupt these networks, altering crystal packing and solubility .
  • Tautomerism and Polymorphism : The parent compound exhibits tautomerism between N–H and O–H forms, while alkyl-substituted derivatives stabilize a single tautomer due to steric hindrance .

Biological Activity

1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1056618-08-6) is a pyrazole derivative that has gained attention in medicinal chemistry for its potential biological activities. This article reviews the compound's structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C₉H₁₂N₂O₂. The compound features a pyrazole ring with cyclobutyl and methyl substituents, contributing to its unique pharmacological properties.

Structural Information:

  • Molecular Formula: C₉H₁₂N₂O₂
  • IUPAC Name: this compound
  • SMILES: CC1=NN(C=C1C(=O)O)C2CCC2
  • InChIKey: ZRQFPBQPDHDKKV-UHFFFAOYSA-N

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates potential in various therapeutic areas. The compound's activity has been explored in the context of:

Antitumor Activity

While specific studies focusing solely on this compound are scarce, related pyrazole derivatives have demonstrated significant antitumor effects. For instance, compounds with similar structures have been reported to inhibit tumor growth in various cancer models. The structure-activity relationship (SAR) suggests that modifications to the pyrazole ring can enhance antiproliferative potency against cancer cell lines.

Antimicrobial Properties

Similar pyrazole derivatives have shown moderate antibacterial and antifungal activities. For example, compounds containing a pyrazole ring have been tested against pathogens like Staphylococcus aureus and Escherichia coli, indicating a potential for antimicrobial applications.

Enzyme Inhibition

Research indicates that pyrazole derivatives can act as enzyme inhibitors. Specific studies have highlighted their effectiveness against enzymes involved in cancer progression and inflammation, such as p38 MAPK and COX-2.

Case Studies and Research Findings

StudyCompoundBiological ActivityFindings
Various PyrazolesAntitumorIdentified novel inhibitors with IC50 values in the nanomolar range against cancer cell lines.
Pyrazolyl-UreasAntibacterialShowed moderate activity against bacterial strains with MIC values around 250 μg/mL.
PyrazolesEnzyme InhibitionReported IC50 values ranging from 16.2 to 50.2 nmol/L for sEH inhibition.

Q & A

Basic Research Questions

What are the optimal synthetic routes for 1-Cyclobutyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclobutylmethylamine or cyclobutyl halides as precursors. Key steps include:

  • Cyclobutyl Group Introduction : Use nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to attach the cyclobutyl moiety to the pyrazole core .
  • Carboxylic Acid Formation : Oxidize a methyl or alcohol group at position 4 using KMnO₄ or CrO₃ under controlled acidic conditions .
  • Optimization : Monitor reaction parameters (temperature: 60–80°C; pH: 5–7) via inline FT-IR or HPLC to maximize yield (>80%) and purity (>95%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .

Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; carboxylic acid proton absent due to deprotonation) .
    • FT-IR : Identify carboxylic acid C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect impurities (<2%) .
    • Elemental Analysis : Validate empirical formula (C₁₀H₁₃N₂O₂) with <0.3% deviation .

How stable is this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C. Store at 2–8°C in airtight containers to prevent degradation .
  • Light Sensitivity : UV-Vis spectroscopy indicates no significant photodegradation under standard lab lighting. Use amber vials for long-term storage .
  • Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) to prevent decarboxylation or ring-opening reactions .

What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling to avoid inhalation .
  • Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents (e.g., vermiculite), and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

How does the cyclobutyl substituent influence the compound’s structure-activity relationships (SAR)?

Methodological Answer:

  • Steric Effects : Compare with analogs (e.g., phenyl or tert-butyl substituents) via X-ray crystallography. Cyclobutyl’s smaller size (~110° bond angles) enhances solubility while maintaining target binding .
  • Electronic Effects : DFT calculations show the cyclobutyl group donates minimal electron density to the pyrazole ring, preserving carboxylic acid acidity (pKa ~3.5) for salt formation .

What computational strategies predict this compound’s biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries. Prioritize targets with docking scores <−7 kcal/mol .
  • QSAR Modeling : Train models on pyrazole-carboxylic acid datasets to predict anti-inflammatory or antimicrobial activity (R² >0.75) .

How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Variability : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity with ATCC strains) .
  • Purity Verification : Cross-validate results with LC-MS to rule out impurities (e.g., unreacted precursors) as confounding factors .
  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values) using statistical tools (Prism) to identify outliers .

What experimental designs are recommended for evaluating its pharmacokinetic (PK) properties?

Methodological Answer:

  • In Vitro ADME :
    • Solubility : Use shake-flask method (pH 7.4 buffer) to measure aqueous solubility (>50 µg/mL ideal for oral bioavailability) .
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life (>30 minutes preferred) .
  • In Vivo PK : Administer to rodents (10 mg/kg IV/PO) and quantify plasma levels via LC-MS/MS to calculate AUC and clearance .

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